α-Methyl-DL-tyrosine
Description
Significance of Tyrosine Derivatives in Biochemical Studies
Tyrosine and its derivatives are fundamental molecules in the field of biochemistry, serving as crucial building blocks for proteins and as precursors to a variety of biologically active compounds. ontosight.ai Their roles extend to critical biological processes, including signal transduction pathways where the modification of tyrosine residues in proteins, such as phosphorylation, can dramatically alter protein function and activity. ontosight.ai The study of tyrosine derivatives is essential for understanding the mechanisms of diseases and for the development of new therapeutic strategies. ontosight.ai
Amino acid derivatives, in general, are synthesized in nature through various enzymatic pathways and are indispensable for life, participating in nearly all biological processes. amerigoscientific.com For instance, the enzyme tyrosine hydroxylase converts tyrosine into L-DOPA, a precursor for the synthesis of important neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). ontosight.aiamerigoscientific.com The de novo design and synthesis of unnatural amino acids, including tyrosine derivatives, have become a significant area of research. These synthetic derivatives are used to create peptides with specific properties, such as enzyme-inhibitory or antimetabolite characteristics, which are valuable for studying structure-bioactivity relationships. lsu.edu
The ability to introduce unnatural amino acids with tailored properties into proteins allows researchers to probe enzymatic mechanisms and even enhance enzymatic activity beyond that of natural enzymes. acs.org This has been particularly insightful in understanding the roles of tyrosine in redox-active enzymes. acs.org Furthermore, radiolabeled tyrosine derivatives, such as L-3-[18F]-fluoro-α-methyl tyrosine ([18F]FAMT), have been developed as tracers for positron emission tomography (PET) to visualize metabolic abnormalities in tumors, highlighting the diagnostic applications of these compounds. mdpi.com
Historical Perspective of α-Methyl-DL-tyrosine as a Biochemical Probe
This compound, also known as racemetirosine, emerged as a significant biochemical tool due to its ability to inhibit the synthesis of catecholamines. cancer.govontosight.ai Catecholamines, which include dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones. wikipedia.org Their synthesis begins with the amino acid tyrosine, which is converted to L-DOPA by the enzyme tyrosine hydroxylase; this is the rate-limiting step in the pathway. wikipedia.orgnih.gov
The development of this compound and its enantiomerically pure form, metyrosine (B1676540) (the L-isomer), provided researchers with a specific pharmacological tool to investigate the physiological and pathological roles of catecholamines. wikipedia.orgchemicalbook.com Its use in research has been instrumental in elucidating the contributions of dopamine and norepinephrine to various aspects of behavior and cognition. researchgate.netresearchgate.net Historically, it has been investigated for its potential in managing conditions associated with excessive catecholamine activity, such as pheochromocytoma, a rare tumor of the adrenal gland. ontosight.ai The ability to acutely deplete endogenous catecholamine concentrations made this compound a valuable probe in both preclinical and clinical research settings. researchgate.netresearchgate.net
Scope and Academic Relevance of this compound Research
The academic relevance of this compound stems primarily from its function as a potent and specific inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. wikipedia.orgchemicalbook.commedchemexpress.com This property makes it an invaluable tool for researchers studying the roles of catecholamines—dopamine, norepinephrine, and epinephrine—in a wide range of physiological and pathological processes. ontosight.aichemimpex.com
In neuroscience and psychiatric research, this compound is used to investigate the involvement of catecholaminergic systems in various brain functions and disorders. ontosight.airesearchgate.net By temporarily depleting catecholamine levels, researchers can study the impact on mood, cognition, and behavior, providing insights into conditions like depression and anxiety. ontosight.airesearchgate.net When used in conjunction with advanced imaging techniques like positron emission tomography (PET), it allows for the quantification of endogenous dopamine in the human brain. researchgate.net
Beyond neuroscience, its applications extend to cancer research, where it has been studied for its potential antineoplastic activity. cancer.gov Derivatives of α-methyl-tyrosine, such as radiolabeled versions, are utilized as tracers in medical imaging to diagnose tumors. mdpi.comsnmjournals.org For example, L-3-[18F]-fluoro-α-methyl tyrosine ([18F]FAMT) is a PET tracer with high specificity for certain malignant tumors. mdpi.com Research has also explored its use in understanding stress responses, where it has been tested for its effects on catecholamine depletion in animal models. The compound's ability to inhibit melanin (B1238610) synthesis has also led to its investigation in ophthalmology research. wikipedia.orgnih.gov
The following table provides a summary of the different forms of α-Methyl-tyrosine and their primary research applications:
| Compound Form | Key Research Application |
| This compound (Racemic mixture) | Inhibition of catecholamine synthesis for studying hypertension and neurodegenerative disorders. chemimpex.com |
| Metirosine (B1680421) (S-isomer) | Inhibition of tyrosine hydroxylase to control symptoms of excessive sympathetic stimulation. nih.govchemicalbook.com |
| α-Methyl-L-tyrosine | Blocking dopamine synthesis in neurons for stress and neurotoxicity studies. |
| α-Methyl-D-tyrosine | Investigated in isomeric form studies. google.com |
| This compound methyl ester | Used as a research tool in molecular biology to study the sympathetic nervous system. ontosight.aichemsrc.com |
This interactive table allows for a clear overview of how different forms of this compound are utilized across various fields of academic inquiry.
Properties
Molecular Weight |
195.22 |
|---|---|
Origin of Product |
United States |
Biochemical Mechanisms and Pathways of α Methyl Dl Tyrosine
α-Methyl-DL-tyrosine, also known as metirosine (B1680421) in its L-isomeric form, is a synthetic amino acid derivative that functions as a potent inhibitor of catecholamine synthesis. wikipedia.orgchemimpex.com Its primary mechanism of action is the targeted inhibition of tyrosine hydroxylase, the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of dopamine (B1211576), epinephrine (B1671497), and norepinephrine (B1679862). wikipedia.orgnih.govwikipedia.org
Tyrosine Hydroxylase Inhibition
This compound acts as an inhibitor of tyrosine hydroxylase (TH), the enzyme responsible for converting L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.org This inhibition forms the basis of its biochemical effects. By blocking this initial step, the compound effectively curtails the entire catecholamine synthesis cascade. wikipedia.orgdrugbank.com Research has demonstrated that this inhibition can reduce total catecholamine synthesis by a significant margin, with some studies in patients showing reductions ranging from 20% to nearly 80%. wikipedia.orgnih.gov
The inhibitory action of this compound on tyrosine hydroxylase is characterized by competitive inhibition kinetics. researchgate.netmedchemexpress.com This means the compound directly competes with the enzyme's natural substrate, L-tyrosine, for binding to the active site. wikipedia.orgscbt.com Due to its structural similarity to L-tyrosine, this compound can occupy the active site, thereby preventing the enzyme from binding to and hydroxylating L-tyrosine. The reversible nature of this inhibition has been noted, as its effects can be overcome by high doses of L-tyrosine. mdpi.com
In competitive inhibition, the inhibitor increases the apparent Michaelis constant (Km) of the substrate, meaning a higher concentration of the substrate is required to achieve half of the maximum reaction velocity (Vmax). The Vmax itself, however, remains unchanged, as the inhibition can be surmounted by a sufficiently high substrate concentration. This relationship is typically visualized using a Lineweaver-Burk plot, where the intercept on the y-axis (1/Vmax) is the same for both the inhibited and uninhibited reaction, but the x-intercept (-1/Km) differs.
| Kinetic Parameter | Effect of this compound (Competitive Inhibitor) |
| Vmax (Maximum Velocity) | Unchanged |
| Km (Michaelis Constant) | Increased |
| Binding Site | Active Site |
The molecular interaction between this compound and tyrosine hydroxylase is predicated on the compound's structural analogy to L-tyrosine. wikipedia.org Tyrosine hydroxylase is part of the aromatic amino acid hydroxylase family, which utilizes iron (Fe2+) and tetrahydrobiopterin (B1682763) as cofactors to hydroxylate its substrate. wikipedia.orgacs.org The active site of the enzyme is specifically shaped to accommodate the L-tyrosine molecule.
This compound mimics this structure, featuring a p-hydroxyphenyl group attached to an alanine (B10760859) backbone. chemimpex.com The key difference is the presence of a methyl group on the alpha-carbon. This structural feature allows it to fit into the tyrosine-binding site of the enzyme. wikipedia.org Once bound, it prevents the catalytic action of the enzyme, but it is not itself converted into a catechol product in any significant amount. Studies have shown that less than 1% of the compound is metabolized into catechol derivatives. nih.gov Its conformation allows for an effective, competitive interaction with the enzyme's active site, altering substrate affinity and reaction rates. scbt.com
The activity of tyrosine hydroxylase is not static; it is tightly regulated in the short term by phosphorylation. wikipedia.org Several serine residues within the enzyme's regulatory domain, including Ser19, Ser31, and Ser40, can be phosphorylated by various protein kinases. wikipedia.orgnih.govmdpi.com This phosphorylation event increases the enzyme's activity, thereby boosting the rate of catecholamine synthesis. wikipedia.orgmdpi.com
Research indicates that the phosphorylation state of tyrosine hydroxylase can influence its interaction with inhibitors and cofactors. For instance, the phosphorylated form of the enzyme is significantly more susceptible to inactivation by its own reducing co-substrate, tetrahydrobiopterin. researchgate.net Notably, α-methyl-p-tyrosine, along with the natural substrate tyrosine, can protect the phosphorylated enzyme from this inactivation. researchgate.net This suggests a complex interplay where this compound not only competes with the substrate but also interacts with the enzyme in a manner that is influenced by its regulatory state.
Molecular Basis of Enzyme-Inhibitor Interaction
Impact on Catecholamine Biosynthesis and Metabolism
The primary and direct consequence of tyrosine hydroxylase inhibition by this compound is the disruption of catecholamine biosynthesis. wikipedia.org This leads to a systemic depletion of dopamine, norepinephrine, and epinephrine. wikipedia.orgdrugbank.com
Reduction of L-DOPA Synthesis
The synthesis of all catecholamines originates from the amino acid L-tyrosine. The conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase is the indispensable, rate-limiting step of this pathway. nih.govamegroups.org By competitively inhibiting this enzyme, this compound directly blocks the formation of L-DOPA. wikipedia.orgwikipedia.org This reduction in L-DOPA availability creates a bottleneck at the very beginning of the biosynthetic chain, making it impossible for downstream enzymes to produce their respective catecholamine products.
Modulation of Dopamine, Epinephrine, and Norepinephrine Pathways
With the synthesis of L-DOPA curtailed, the subsequent production of dopamine is necessarily reduced. wikipedia.org L-DOPA is converted to dopamine by the enzyme aromatic amino acid decarboxylase. nih.govamegroups.org In dopaminergic neurons, this is the final step. wikipedia.org
In other neurons and in the adrenal medulla, the pathway continues. Dopamine is converted to norepinephrine by dopamine β-hydroxylase, and norepinephrine, in turn, is converted to epinephrine by phenylethanolamine N-methyltransferase. wikipedia.orgamegroups.orgbritannica.com Because both norepinephrine and epinephrine are derived from dopamine, the inhibition of L-DOPA synthesis by this compound results in a cascading reduction in the levels of all three major catecholamines. wikipedia.org This systemic depletion affects neurotransmission in the central nervous system and hormonal signaling from the adrenal medulla. wikipedia.orgnih.gov
| Catecholamine | Precursor | Synthesizing Enzyme | Effect of this compound |
| L-DOPA | L-Tyrosine | Tyrosine Hydroxylase | Synthesis Inhibited |
| Dopamine | L-DOPA | Aromatic L-amino acid decarboxylase | Synthesis Reduced |
| Norepinephrine | Dopamine | Dopamine β-hydroxylase | Synthesis Reduced |
| Epinephrine | Norepinephrine | Phenylethanolamine N-methyltransferase | Synthesis Reduced |
Alterations in Catecholamine Metabolite Profiles
This inhibition of the primary synthesis pathway results in a measurable decrease in the levels of downstream catecholamine metabolites. wikipedia.org The reduction in total catecholamine production can range from 20% to 79%, as evidenced by the decreased urinary excretion of these compounds and their metabolites. wikipedia.orgpharmacompass.com Key metabolites that are typically monitored to assess the biochemical effect of this compound include metanephrine (B195012), normetanephrine (B1208972), and vanillylmandelic acid (VMA). wikipedia.orgjst.go.jp Studies have demonstrated a dose-dependent decrease in urinary metanephrine and normetanephrine levels following administration of the compound. jst.go.jpbioscientifica.com The maximum biochemical effect, as reflected by the reduction in metabolite excretion, generally occurs within two to three days of initiation. pharmacompass.com
Table 1: Effect of this compound on Catecholamine Metabolites in Pheochromocytoma Patients
| Metabolite | Baseline (Pre-treatment) | After this compound Treatment | Percentage Reduction |
| Urinary Metanephrine (uMN) | High | Significantly Reduced | >50% in responding patients jst.go.jp |
| Urinary Normetanephrine (uNMN) | High | Significantly Reduced | >50% in responding patients jst.go.jp |
| Urinary Vanillylmandelic Acid (uVMA) | High | Reduced | Data indicates reduction jst.go.jp |
| Total Catecholamines | High | Reduced | 20-79% wikipedia.orgpharmacompass.com |
Influence on Other Related Biochemical Pathways
This compound exerts an inhibitory effect on melanogenesis, the biochemical process responsible for the production of melanin (B1238610) pigment. nih.govgoogle.com This inhibition is primarily achieved by targeting tyrosinase, a key copper-containing enzyme that plays a critical role in the initial steps of the melanin synthesis pathway. google.comnih.govjetir.org Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. wikipedia.orgmedicaljournals.se this compound acts as a false substrate or a competitive inhibitor for tyrosinase, effectively blocking the enzyme's activity. google.comnih.gov By preventing the formation of L-DOPA from tyrosine, it halts the downstream cascade that leads to the production of both eumelanin (B1172464) and pheomelanin. google.commdpi.com
The melanogenesis pathway is regulated by complex signaling cascades, often initiated by stimuli such as α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R). mdpi.commdpi.commdpi.com This binding activates a cAMP-dependent pathway that ultimately upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic enzyme genes, including tyrosinase. medicaljournals.sespandidos-publications.comnih.gov The inhibitory action of this compound occurs at the enzymatic level, directly impeding the function of the tyrosinase protein itself. google.com
In-vitro studies using cultured human uveal melanocytes have demonstrated that this compound can significantly inhibit melanogenesis induced by external agents like latanoprost. medchemexpress.comnih.gov Research on melanocytes cultured from irises showed that the addition of α-methyl-p-tyrosine led to a significant decrease in both melanin content and tyrosinase activity. google.com
Table 2: Inhibitory Effect of α-Methyl-p-tyrosine on Melanin Production and Tyrosinase Activity in Cultured Iris Melanocytes
| Cell Culture | Treatment | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
| Brown Iris Melanocytes | Latanoprost 10⁻⁶ M | 145 ± 9 | 151 ± 11 |
| Brown Iris Melanocytes | Latanoprost 10⁻⁶ M + α-Methyl-p-tyrosine 10⁻⁵ M | 112 ± 7 | 109 ± 8 |
| Brown-Blue Iris Melanocytes | Latanoprost 10⁻⁶ M | 152 ± 10 | 160 ± 12 |
| Brown-Blue Iris Melanocytes | Latanoprost 10⁻⁶ M + α-Methyl-p-tyrosine 10⁻⁵ M | 119 ± 8 | 115 ± 9 |
| Data adapted from a study on latanoprost-induced melanogenesis. google.com |
The biochemical influence of this compound extends to the broader metabolism of aromatic amino acids, which include phenylalanine, tyrosine, and tryptophan. frontiersin.orgmdpi.comresearchgate.net These amino acids serve as precursors for a wide range of biologically active molecules, including neurotransmitters and pigments. wikipedia.orgfrontiersin.org The synthesis of catecholamines and melanin both begin with the aromatic amino acid L-tyrosine, which itself is derived from dietary protein or the hydroxylation of phenylalanine.
This compound's structural similarity to natural aromatic amino acids allows it to interact with other enzymes in these pathways. Research has shown that α-methyl aromatic amino acids, including this compound, can act as competitive inhibitors of aromatic L-amino acid decarboxylase (AADC). tandfonline.com AADC, also known as DOPA decarboxylase (DDC), is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme responsible for the conversion of L-DOPA to dopamine and 5-hydroxytryptophan (B29612) to serotonin (B10506). plos.org While its primary inhibitory action is on tyrosine hydroxylase, its interaction with AADC indicates a broader influence on aromatic amino acid processing. tandfonline.com Some studies have described the enzyme catalyzing a "decarboxylation-dependent transamination" in the presence of α-methyl amino acids. tandfonline.com
Furthermore, the transport of this compound into cells is linked to the transport systems for other aromatic amino acids. nih.gov Studies on malignant melanocytes have indicated that L-tyrosine is taken up by the L and ASC amino acid transport systems. nih.gov The presence of a methyl group at the alpha-carbon of L-tyrosine, as in this compound, was found to increase the affinity for the ASC system, while decreasing its affinity for the L system. nih.gov This demonstrates that the compound's interaction with metabolic pathways begins at the level of cellular uptake, where it competes with and utilizes the transport mechanisms intended for natural aromatic amino acids.
Cellular and Molecular Effects of α Methyl Dl Tyrosine
Cellular Uptake and Transport Mechanisms
The entry of α-Methyl-DL-tyrosine into the cell is a mediated process, relying on specific protein transporters embedded within the cell membrane. The efficiency and selectivity of this uptake are crucial for its biological activity.
The primary mechanism for the cellular uptake of this compound and its derivatives is through the L-type amino acid transporter 1 (LAT1). mdpi.com LAT1 is a sodium-independent transporter responsible for carrying large neutral amino acids, such as leucine (B10760876) and tyrosine, across the cell membrane. mdpi.com This transporter is highly expressed in many tumor cells to meet the high demand for essential amino acids required for rapid growth and proliferation, making it a key player in the tumor-specific accumulation of α-Methyl-tyrosine analogues used in medical imaging. mdpi.comesmed.org
Research using radiolabeled analogues, such as L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), has demonstrated that uptake is specifically mediated by LAT1 with minimal involvement of other transporters like LAT2. mdpi.com The α-methyl group is considered the critical structural feature responsible for this high selectivity for LAT1. mdpi.com Studies on another analogue, 3-[¹²³I]iodo-l-α-methyltyrosine ([¹²³I]IMT), further confirm that its accumulation in various tissues is predominantly mediated by system L transporters. snmjournals.org In human colon cancer DLD-1 cells, the uptake of [¹²⁵I]IMT was found to primarily involve the Na+-independent system L. kanazawa-u.ac.jpnih.gov Knockdown of the LAT1 gene using siRNA leads to a significant reduction in the transport of these analogues into tumor cells, confirming the central role of LAT1. nih.gov
Amino acid transport systems often exhibit a preference for specific stereoisomers (L- or D-forms) of their substrates. The transport of α-Methyl-tyrosine via LAT1 is highly stereoselective. kanazawa-u.ac.jpnih.gov Studies using human LAT1 (hLAT1) expressed in Xenopus oocytes have shown that the transporter preferentially binds and transports the L-isomer of α-Methyl-tyrosine. kanazawa-u.ac.jpnih.gov The uptake of radiolabeled L-α-methyl-tyrosine analogues was significantly inhibited by the L-isomers of other large neutral amino acids like tyrosine, tryptophan, and valine, but much less so by their corresponding D-isomers. kanazawa-u.ac.jpnih.gov
While the L-isomer is the preferred substrate, the D-isomer is not entirely excluded from transport. Research on D-[¹⁸F]FAMT showed that it is also taken up by tumor cells, and this uptake can be competitively inhibited by α-methyl-L-tyrosine, suggesting that the D-isomer can also interact with LAT1, albeit likely with different kinetics. researchgate.net The distinct biological properties of the D- and L-isomers underscore the stereoselective nature of the transport process. mdpi.com
Table 1: Kinetic Parameters of α-Methyl-Tyrosine Analogues and Tyrosine Transport via LAT1
| Compound | Cell/System Used | Km (μM) | Vmax | Source(s) |
| 3-[¹²⁵I]iodo-α-methyl-L-tyrosine ([¹²⁵I]IMT) | Human LAT1 in Xenopus oocytes | 22.6 ± 4.1 | Not Specified | kanazawa-u.ac.jpnih.gov |
| L-Tyrosine | Human LAT1 in Xenopus oocytes | 29.0 ± 5.1 | Not Specified | kanazawa-u.ac.jpnih.gov |
| 3-[¹⁴C]fluoro-L-α-methyl-tyrosine ([¹⁴C]FAMT) | Human LAT1 in Xenopus oocytes | 72.7 | Not Specified | nih.gov |
| 3-[¹²⁵I]iodo-α-methyl-L-tyrosine ([¹²⁵I]IMT) | DLD-1 colon cancer cells | 78.0 | 333 pmol/10⁶ cells/min | kanazawa-u.ac.jpnih.gov |
This table presents Michaelis-Menten constant (Km) and maximum velocity (Vmax) values from various studies, illustrating the affinity of LAT1 for α-Methyl-tyrosine analogues.
Role of Amino Acid Transporters (e.g., LAT1)
Intracellular Actions and Signaling Cascades
Once inside the cell, this compound is not incorporated into proteins but exerts significant effects by interfering with specific enzymatic pathways and modulating cellular signaling.
The most well-documented intracellular action of this compound is the inhibition of catecholamine synthesis. wikipedia.org It acts as a competitive inhibitor of the enzyme tyrosine hydroxylase (TH), the rate-limiting step in the biosynthesis of dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.orgmdpi.com By competing with the natural substrate, tyrosine, at the enzyme's active site, this compound prevents the hydroxylation of tyrosine to L-DOPA, which is the precursor for dopamine. wikipedia.org
This inhibition leads to a significant reduction in the cytosolic levels of dopamine and its metabolites. wikipedia.orgresearchgate.net This effect has been demonstrated in various models; for instance, local perfusion of α-methyl-p-tyrosine (AMPT) in the nucleus accumbens and dorsal striatum of rats leads to a significant decrease in basal extracellular dopamine levels. researchgate.net Similarly, in PC12 cells, AMPT treatment abolishes methylmercury-induced dopamine release by blocking its synthesis. oup.com The depletion of dopamine stores through TH inhibition has also been shown to cause a secondary increase in the content of the antioxidant glutathione (B108866) (GSH) in PC12 cells. jneurosci.org This action on the tyrosine hydroxylase–dopamine pathway is being explored for its therapeutic potential in neurodegenerative diseases like Parkinson's. mdpi.comnih.gov
Table 2: Research Findings on this compound's Effect on Dopamine
| Study Focus | Model System | Key Finding | Source(s) |
| General Mechanism | Pheochromocytoma patients | AMPT administration reduces total catecholamine levels by 20-79%. | wikipedia.org |
| Neurotransmitter Release | Rat Pheochromocytoma (PC12) Cells | AMPT (300µM) completely abolished methylmercury-induced dopamine release. | oup.com |
| Basal Dopamine Levels | Freely moving rats (in vivo microdialysis) | Local perfusion of AMPT (100 µM) significantly reduced extracellular dopamine efflux. | researchgate.net |
| Neuroprotection | Parkinson's disease models (human neurons, Drosophila) | The TH inhibitor α-methyl-L-tyrosine (α-MT) reversed LRRK2-induced neurodegeneration. | nih.gov |
This table summarizes key experimental results demonstrating the inhibitory effect of this compound on dopamine synthesis and dynamics.
Beyond its role in neurotransmitter synthesis, this compound can interfere with protein synthesis. Because of its structural similarity to tyrosine, it can be mistakenly recognized by the cellular machinery involved in protein production. Research indicates that the racemic form, racemetyrosine, acts as a "faulty" amino acid building block, which leads to the inhibition of protein synthesis in cancer cells. cancer.gov Specifically, it has been shown to prevent the synthesis of the MUC1 protein, which is overexpressed in many cancers and plays a role in protecting the cell from oxidative stress. cancer.gov
The disruption of normal cellular processes can also trigger changes in gene expression. For example, a related compound, α-Methyl-DL-tryptophan, has been shown to increase the mRNA levels of asparagine synthetase and the stress-response gene CHOP in breast cancer cells. medchemexpress.com While direct, comprehensive studies on the global gene expression changes induced by this compound are limited, its ability to induce cellular stress suggests it likely modulates a range of genes involved in stress responses and apoptosis.
The primary actions of this compound—inhibiting dopamine synthesis and interfering with protein synthesis—have downstream consequences for various cell signaling pathways. By depleting dopamine, it directly modulates the dopamine signaling pathway, an effect utilized in neuroscience research to study behavior. pnas.org
Furthermore, by acting as a faulty amino acid, it can induce cellular stress, which activates stress-response pathways. The inhibition of MUC1 protein synthesis, for example, leads to increased reactive oxygen species (ROS), heightened oxidative stress, and ultimately the induction of apoptosis. cancer.gov This loss of MUC1 can also make cancer cells more visible and vulnerable to the immune system, thereby modulating immune signaling. cancer.gov Some α-methylated amino acid analogues have been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and autophagy. medchemexpress.com Studies using this compound to block catecholamine synthesis have helped reveal its links to broader metabolic signaling networks, including the LKB1/AMPK pathway, which is crucial for maintaining cellular energy balance and regulating autophagy. biorxiv.org
Interaction with Oxidative Stress Pathways
This compound interacts with oxidative stress pathways primarily through its function as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine. sigmaaldrich.comsigmaaldrich.com This inhibition has downstream consequences on processes that generate oxidative stress, particularly those involving iron and reactive oxygen species.
Involvement in Iron-Mediated Oxidative Stress
The role of this compound in iron-mediated oxidative stress is principally indirect, stemming from its ability to decrease the synthesis of dopamine. sigmaaldrich.comnih.gov Dopamine metabolism can produce hydrogen peroxide (H₂O₂), which, in the presence of ferrous iron (Fe²⁺), participates in the Fenton reaction to generate highly reactive and damaging hydroxyl radicals. mdpi.commdpi.comnih.gov By limiting the available dopamine, this compound curtails a significant source of the H₂O₂ that fuels this iron-catalyzed oxidative damage. frontiersin.org
Research has utilized this compound to investigate the mechanisms of cell death that are dependent on both cytosolic dopamine and iron-mediated oxidative stress. sigmaaldrich.comsigmaaldrich.com For instance, studies on neurotoxicity have employed the compound to confirm that the damage observed is linked to oxidative stress pathways fueled by dopamine. nih.gov In models of Parkinson's disease, the inhibition of dopamine production by α-methyl-p-tyrosine was shown to reverse cellular damage, supporting the hypothesis that dopamine-driven oxidative stress is a critical factor in α-synuclein toxicity. nih.gov The activity of tyrosine hydroxylase itself is dependent on iron as a cofactor, and imbalances in iron homeostasis can directly affect the enzyme's function and contribute to oxidative stress. frontiersin.org
| Experimental Model | Key Findings | Reference |
| Fe²⁺/Methamphetamine-Induced Cell Death | Used to determine if cell death is dependent on cytosolic dopamine and iron-mediated oxidative stress. | sigmaaldrich.comsigmaaldrich.com |
| α-Synuclein Overexpression Models (Parkinson's Disease) | Inhibition of dopamine synthesis by α-methyl-p-tyrosine reversed α-synuclein-induced damage, supporting the role of dopamine-fueled oxidative stress. | nih.gov |
| General Dopaminergic Systems | Excessive iron accumulation can catalyze the production of hydrogen peroxide from dopamine metabolism, leading to oxidative stress. This compound limits this substrate. | frontiersin.org |
Effects on Reactive Oxygen Species (ROS) Homeostasis
This compound has demonstrated significant effects on the homeostasis of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that can damage cell structures. nih.gov The compound's primary mechanism in this context is the reduction of ROS formation by inhibiting catecholamine synthesis. nih.gov
In a study using PC12 cells, which are a model for catecholamine-synthesizing neurons, α-methyltyrosine was found to reduce both the formation of reactive oxygen species and subsequent apoptosis (programmed cell death) induced by serum deprivation. nih.gov This suggests a protective role for the compound in neurons against ROS-induced death by blocking the synthesis of catecholamines that can lead to oxidative stress. nih.gov Similarly, in experimental models of abdominal aortic aneurysm, the specific inhibitor α-methyl-p-tyrosine attenuated the rise in vascular oxidative stress and limited the production of reactive oxygen species. ahajournals.org
Conversely, the effect of this compound (racemetyrosine) on ROS can be context-dependent, particularly in oncology. In cancer cells that overexpress the MUC1 protein, which helps manage ROS levels, racemetyrosine prevents MUC1 synthesis. cancer.gov This disruption of a key antioxidant defense mechanism leads to an increase in ROS levels and oxidative stress, ultimately inducing apoptosis in the cancer cells. cancer.gov Therefore, while often acting to reduce oxidative stress in neurological contexts, this compound can also promote it in specific therapeutic scenarios.
| Study Focus | Cell/Animal Model | Observed Effect on ROS | Reference |
| Neuroprotection | PC12 Cells (catecholamine-synthesizing neuron model) | Reduced ROS formation and diminished apoptosis. | nih.gov |
| Vascular Disease | Angiotensin II-infused mice (abdominal aortic aneurysm model) | Attenuated vascular oxidative stress and limited ROS production. | ahajournals.org |
| Antineoplastic Activity | Cancer cells overexpressing MUC1 | Increased ROS levels by preventing the synthesis of the protective MUC1 protein, leading to apoptosis. | cancer.gov |
Preclinical Research Models and Methodologies Utilizing α Methyl Dl Tyrosine
In Vitro Experimental Paradigms
In laboratory settings, α-Methyl-DL-tyrosine is instrumental in a range of in vitro experiments, providing insights into enzyme function, cellular transport, and pigment production.
Cell Culture Models for Enzyme Inhibition Studies
This compound serves as a competitive inhibitor of tyrosine hydroxylase by competing with tyrosine at its binding site on the enzyme. wikipedia.org This action blocks the conversion of tyrosine to L-DOPA, the precursor to dopamine (B1211576), leading to a reduction in catecholamine levels. wikipedia.orgmedchemexpress.com Studies using rat pheochromocytoma (PC12) cells, a well-established model for studying dopamine synthesis and release, have demonstrated that this compound can effectively abolish methylmercury-induced dopamine release by inhibiting tyrosine hydroxylase activity. oup.comoup.com This highlights its utility in dissecting the mechanisms of neurotoxicant action. Furthermore, research has shown that this compound can down-regulate dopamine content in cultured dopaminergic neurons, which can protect these neurons from cell death induced by various pathogenic factors. mdpi.com
Table 1: Enzyme Inhibition Studies with this compound
| Cell Line | Enzyme Targeted | Research Focus | Key Finding |
| Rat Pheochromocytoma (PC12) | Tyrosine Hydroxylase | Investigate methylmercury-induced dopamine release | This compound completely abolished the release. oup.comoup.com |
| Cultured Dopaminergic Neurons | Tyrosine Hydroxylase | Protection against neurodegeneration | Down-regulated dopamine content and attenuated neuron death. mdpi.com |
Use in Investigating Cellular Transport in Epithelial and Cancer Cell Lines
The transport of this compound and its derivatives across cellular membranes is a subject of investigation in various cell lines, including epithelial and cancer cells. Studies using Caco-2 cells, a human colon epithelial cell line that serves as a model for the intestinal barrier, have been employed to understand the transport mechanisms of amino acids and their analogs. nih.govnih.govresearchgate.net Research on the transport of a related compound, L-α-methyldopa, in Caco-2 cells revealed that its transport is carrier-mediated via the large neutral amino acid (LNAA) carrier. nih.gov In the context of cancer, the transport of radioiodinated derivatives of α-methyl-tyrosine, such as 3-[123I]iodo-α-methyl-L-tyrosine ([123I]IMT), has been studied in various tumor cell lines. kanazawa-u.ac.jpmdpi.com For instance, in DLD-1 human colon cancer cells, the uptake of [125I]IMT was found to be primarily mediated by the L-type amino acid transporter 1 (LAT1). kanazawa-u.ac.jp Similarly, studies in M19 melanoma cell lines showed increased uptake of 125I-AMT over time, indicating active transport and metabolism within these cancer cells. nih.gov
Applications in Studying Melanogenesis in Vitro
This compound has been utilized to investigate the process of melanin (B1238610) synthesis, or melanogenesis. Melanin is produced from the amino acid tyrosine, and the first step is catalyzed by the enzyme tyrosinase. google.com In vitro studies have shown that this compound can inhibit melanogenesis. For example, in human uveal melanocytes, it was found to effectively inhibit latanoprost-induced melanin synthesis. medchemexpress.comnih.gov Similarly, in experiments with melanocytes cultured from brown and brown-blue irises, α-methyl-p-tyrosine significantly decreased melanin content and tyrosinase activity that had been stimulated by latanoprost. google.comgoogle.com Research on B16 melanoma cells, a common model for studying pigmentation, has also employed tyrosine analogues to understand the regulation of melanogenesis. japsonline.commdpi.comnih.gov
Table 2: Studies on Melanogenesis with this compound
| Cell Model | Stimulus | Effect of this compound |
| Human Uveal Melanocytes | Latanoprost | Inhibition of melanogenesis. medchemexpress.comnih.gov |
| Cultured Iris Melanocytes | Latanoprost | Significant decrease in melanin content and tyrosinase activity. google.comgoogle.com |
In Vivo Animal Models for Neurochemical and Behavioral Research
Animal models provide a platform to study the systemic effects of this compound on neurochemistry and behavior.
Rodent Models for Catecholamine Depletion Studies
In rodents, this compound is widely used to induce a state of catecholamine depletion, allowing researchers to investigate the roles of these neurotransmitters in various physiological and behavioral processes. Systemic administration in rats leads to a decrease in brain dopamine levels, which has been used to study its impact on motor activity and reward-seeking behaviors like brain self-stimulation. researchgate.netnih.gov For example, administration of this compound in rats has been shown to have a profound and lasting suppressive effect on self-stimulation. nih.gov In mice, it has been used to create models of dopamine deficiency to screen for potential anti-parkinsonian drugs. researchgate.net Studies in mice have also revealed that this compound can block the behavioral effects of stimulants like methylamphetamine and attenuate mania-like behaviors. nih.govnih.gov The degree of catecholamine depletion can be influenced by factors such as the specific mouse strain, with some strains showing greater and more prolonged depletion than others. nih.gov
Table 3: Rodent Models of Catecholamine Depletion
| Animal Model | Research Focus | Key Findings |
| Rats | Brain self-stimulation and motor activity | Immediate and long-lasting suppression of self-stimulation. nih.gov |
| Rats | Extracellular dopamine levels | Local infusion into the nucleus accumbens reduced dopamine output. researchgate.net |
| DAT-KO Mice | Model for Parkinson's Disease | Elimination of striatal dopamine, leading to immobility and catalepsy. researchgate.net |
| Mice | Mania-like behavior | Attenuated hyperactivity and other mania-like symptoms. nih.gov |
| Rats | Methylamphetamine-induced neurotoxicity | Blocked the depletion of serotonin (B10506) and degeneration of cortical neurons. nih.gov |
Studies on Stress Response in Animal Models (e.g., Zebrafish, Rats)
This compound is also employed to understand the role of catecholamines in the stress response. In zebrafish, it has been shown to decrease the responsiveness of the stress axis to an acute stressful challenge without altering basal cortisol levels. researchgate.netnih.gov This suggests a specific role for newly synthesized catecholamines in mediating the initial phase of the stress response. In rats, pretreatment with tyrosine, the precursor for catecholamine synthesis, has been shown to mitigate some of the behavioral and neurochemical effects of acute stress. nih.gov Conversely, inhibiting catecholamine synthesis with this compound has been used to probe the involvement of these neurotransmitter systems in the anxiolytic-like effects of other compounds in rats. scielo.br
Investigations into Neurotransmitter-Related Behavioral Phenotypes
This compound is instrumental in preclinical research for investigating the link between catecholaminergic neurotransmission and behavior. By inhibiting tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine and norepinephrine (B1679862), this compound allows researchers to induce a temporary and reversible depletion of these key neurotransmitters. nih.govresearchgate.net This pharmacological manipulation is a cornerstone of studies aiming to understand the neurochemical basis of various behavioral phenotypes.
The administration of this compound in animal models leads to observable behavioral changes that are correlated with the reduction in brain catecholamine levels. For instance, studies have shown that depleting dopamine and norepinephrine can significantly impact motor activity and affective states. nih.govresearchgate.net In rats, local infusion of the compound into the substantia nigra, a key area for motor control, resulted in a significant decrease in movement frequency, directly linking dopamine availability in this specific brain region to motor initiation. researchgate.net These models are crucial for exploring the roles of dopamine and norepinephrine in behaviors such as motivation, reward, and arousal. unica.it
Furthermore, catecholamine depletion studies using this compound have provided convincing evidence for the role of these neurotransmitters in mood regulation. nih.gov In human studies, rapid catecholamine depletion induced by the compound in euthymic individuals with a history of major depressive disorder led to a swift relapse into depressive symptoms, highlighting a direct link between catecholamine availability and mood state. nih.gov Such depletion studies in preclinical models help to dissect the specific contributions of dopamine versus norepinephrine to different aspects of behavior and to screen for the potential efficacy of novel therapeutic compounds. researchgate.net
Applications in Studying Neurodegenerative Disease Models (e.g., Parkinsonian Models)
The primary application of this compound in the context of neurodegenerative diseases is in the modeling of Parkinson's disease (PD). mdpi.com Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a severe dopamine deficiency in the striatum and causing hallmark motor symptoms like akinesia, rigidity, and tremor. plos.org this compound allows researchers to mimic this acute state of severe dopamine deficiency. plos.org
By inhibiting dopamine synthesis, the compound can induce a parkinsonian-like state in animal models. For example, when administered to mice that lack the dopamine transporter (DAT-KO mice), this compound causes a rapid and almost complete depletion of striatal dopamine, leading to the development of a behavioral phenotype with severe akinesia, rigidity, and ptosis. plos.org This acute PD mouse model is valuable for studying the immediate consequences of dopamine loss. It can also be used in combination with other neurotoxins like reserpine (B192253) to prolong the neurochemical deficits. nih.gov
Recent research also explores the use of this compound and its derivatives as a diagnostic tool in preclinical PD models. The intranasal administration of α-methyl-p-tyrosine methyl ester (αMPTME) is used as a "provocative test". nih.gov In animal models at a preclinical stage of PD, this compound reduces the already compromised dopamine levels just enough to cross the threshold where motor dysfunctions appear, allowing for the potential detection of the disease before major symptoms manifest. researchgate.netnih.gov Moreover, studies in various PD models, including transgenic Drosophila, suggest that inhibiting tyrosine hydroxylase with this compound may have neuroprotective effects by reducing the production of toxic dopamine byproducts, thereby protecting the remaining dopaminergic neurons. mdpi.com
| Model System | Compound Used | Key Finding | Reference |
|---|---|---|---|
| DAT-KO Mice | α-methyl-p-tyrosine (αMT) | Rapid and virtually complete depletion of striatal dopamine, inducing severe akinesia, rigidity, and tremor. | plos.org |
| Mouse Model of PD (preclinical stage) | α-methyl-p-tyrosine methyl ester (αMPTME) | Intranasal administration served as a provocative test, reversibly reducing striatal dopamine to a threshold that caused short-term motor disorders, enabling early diagnosis. | nih.gov |
| Transgenic Drosophila PD models (LRRK2 mutation) | α-Methyltyrosine (α-MT) | Continuous low-dose administration prevented dopaminergic neurodegeneration and extended lifespan. | mdpi.com |
| Rodent Models | Reserpine in combination with α-methyl-p-tyrosine (AMPT) | Used to potentially prolong neurochemical deficits associated with Parkinsonism. | nih.gov |
Analytical Methodologies for Detection and Quantification
Accurate detection and quantification of this compound and related metabolites in biological samples are crucial for understanding its pharmacokinetic and pharmacodynamic properties. A variety of sophisticated analytical techniques are employed for this purpose.
Chromatographic Techniques (HPLC, UHPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are primary methods for the analysis of this compound. cuni.cznih.govnih.gov These techniques separate compounds based on their physicochemical properties as they pass through a stationary phase. Reversed-phase HPLC is commonly used for the separation of underivatized amino acids, including tyrosine and its derivatives. nih.govnih.gov
For efficient separation of complex mixtures containing this compound and other amino acids, multilinear solvent gradient elution programs are often required. nih.govnih.gov For example, a mixture of 18 solutes, including DL-alpha-methyltyrosine, was successfully separated within 27 minutes using an optimized acetonitrile (B52724) gradient. nih.govnih.gov The development of UHPLC coupled with high-resolution accurate mass spectrometry (HRAM-MS) offers a rapid, accurate, and sensitive method for analyzing free amino acids in various biological matrices, with total analysis times of less than an hour per sample. rsc.org
| Technique | Column Type | Mobile Phase Example | Detection Method | Key Advantage | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Not Specified | Acetonitrile (multilinear gradient) | UV, Fluorescence, Electrochemical | Efficient separation of underivatized amino acids. | nih.govnih.gov |
| UHPLC | Waters ACQUITY HSS T3 | Water/Acetonitrile with Formic Acid | Triple Quadrupole MS | High-throughput analysis of metabolites in plasma and urine. | nih.gov |
| UHPLC-HRAM-MS | Not Specified | Mobile phase with 0.1% formic acid | High-Resolution Accurate Mass-MS | Rapid and sensitive analysis with high mass accuracy, minimizing matrix effects. | rsc.org |
| HPLC | Sumichiral OA-6100 | 0.5 mM CuSO₄ | UV (210 nm) | Determination of α-Methyl-l-serine and related amino acids. | nih.gov |
Spectrometric Methods (Mass Spectrometry, Fluorescence Detection)
Spectrometric methods are frequently coupled with chromatographic techniques for the sensitive and specific detection of this compound.
Mass Spectrometry (MS): MS is a powerful detector that identifies compounds based on their mass-to-charge ratio. cuni.czthermofisher.com When coupled with HPLC or UHPLC (LC-MS/MS), it provides high sensitivity and specificity, allowing for the accurate quantification of analytes in complex biological matrices like plasma and urine. nih.govmdpi.com The use of triple quadrupole mass spectrometers is common for targeted metabolomics, enabling the analysis of dozens of metabolites in a single run. nih.gov High-resolution mass spectrometry (HRAM-MS) further enhances analysis by providing high mass accuracy, which helps to distinguish analyte peaks from background signals and isobaric matrix effects. rsc.org
Fluorescence Detection: For compounds that are naturally fluorescent or can be derivatized with a fluorescent tag, fluorescence detection offers high sensitivity. Tyrosine and its derivatives, including this compound, possess native fluorescence that can be exploited for detection. researchgate.net A method combining HPLC with a fluorimetric detector has been proposed for the analysis of underivatized amino acids. nih.govnih.gov Laser-induced fluorescence (LIF) detection, particularly when coupled with capillary electrophoresis, can achieve extremely low limits of detection, in the nanomolar range for compounds like tyrosine. researchgate.net
Electrophoretic Approaches (Capillary Electrophoresis)
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It is particularly useful for the enantioseparation of chiral molecules like amino acids. chromatographyonline.com Chiral ligand exchange CE (CLE-CE) is a specific mode used for separating enantiomers of amino acids, including tyrosine. chromatographyonline.com This technique involves adding a chiral selector and a metal ion to the running buffer, which form transient diastereomeric complexes with the analyte enantiomers, allowing for their separation. chromatographyonline.com New chiral ionic liquids have been successfully applied as chiral ligands in CLE-CE for the effective separation of tryptophan, tyrosine, and phenylalanine enantiomers. nih.govchromatographyonline.com CE offers advantages of high efficiency, rapid analysis, and low consumption of samples and reagents. nih.gov
Sample Preparation Strategies for Biological Matrices
Proper sample preparation is a critical and often challenging step for ensuring accurate analysis of this compound from complex biological matrices such as plasma, urine, or tissue. thermofisher.comnih.gov The goal is to extract the target analyte, remove interfering substances like proteins and lipids, and concentrate the sample. nih.govtandfonline.com
Common strategies include:
Protein Precipitation: This is a frequent first step for plasma or serum samples. It involves adding organic solvents like acetone (B3395972) or acetonitrile to precipitate larger protein molecules, which are then removed by centrifugation. nih.govnih.gov
Solid-Phase Extraction (SPE): SPE is a widely used clean-up technique that separates components of a mixture based on their physical and chemical properties. mdpi.comtandfonline.com The sample is passed through a cartridge containing a solid adsorbent. Interfering compounds can be washed away while the analyte of interest is retained and later eluted with a different solvent. mdpi.com SPE is effective for reducing matrix effects and can be adapted to high-throughput formats using 96-well plates. nih.govtandfonline.com
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.
Filtration and Dilution: For less complex matrices like urine, sample preparation can be as simple as filtering and diluting the sample before injection into the analytical system. nih.gov
The choice of sample preparation method depends on the biological matrix, the concentration of the analyte, and the analytical technique being used. thermofisher.com Advances in green sample preparation are focusing on new sorbents and solvents to improve efficiency and reduce environmental impact. tandfonline.com
Advanced Applications and Derivatization in Research
Radiolabeled α-Methyl-DL-tyrosine Analogues
Radiolabeled analogues of this compound have emerged as significant probes in medical imaging, offering a non-invasive window into the metabolic activity of tissues. These analogues are particularly useful in oncology for their ability to be taken up by tumor cells, providing a clear contrast for imaging modalities like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Synthesis and Characterization of Imaging Probes (e.g., F-18 and I-123 Derivatives)
The development of radiolabeled this compound analogues has been a key advancement in molecular imaging. The synthesis of these probes, such as L-3-[¹⁸F]-fluoro-α-methyl-tyrosine ([¹⁸F]FAMT) and 3-[¹²³I]-iodo-α-methyl-L-tyrosine ([¹²³I]IMT), has been refined to produce ready-to-inject radiopharmaceuticals. researchgate.net
[¹⁸F]FAMT: This PET tracer is synthesized by replacing a hydrogen atom with the positron-emitting isotope Fluorine-18. mdpi.com The process has been optimized, though challenges in production remain. mdpi.comscilit.com
[¹²³I]IMT: Developed for SPECT imaging, this analogue incorporates the gamma-emitting isotope Iodine-123. mdpi.comresearchgate.netascopubs.org Automated synthesis modules have been created to facilitate its reliable and safe production. researchgate.net
The α-methyl group in these analogues prevents them from being metabolized and incorporated into proteins, a crucial characteristic for an effective imaging agent. ascopubs.orgthno.org This metabolic stability ensures that their accumulation reflects transport activity rather than protein synthesis.
Application in Preclinical Molecular Imaging (PET, SPECT) for Amino Acid Transport and Tumor Visualization
Radiolabeled this compound analogues are valuable tools in preclinical molecular imaging for their ability to visualize amino acid transport and delineate tumors. mdpi.comascopubs.org
Tumor Visualization: Both [¹⁸F]FAMT and [¹²³I]IMT are avidly taken up by various tumors, including brain, lung, esophageal, oral, and soft-tissue cancers. mdpi.comascopubs.orgaacrjournals.orgaacrjournals.org This accumulation allows for clear visualization of malignant tissues. mdpi.comnih.gov In studies of brain tumors, these tracers provide high tumor-to-brain contrast, as the uptake in normal brain tissue is low. ascopubs.orgnih.gov
Amino Acid Transport: The uptake of these analogues is primarily mediated by specific amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. mdpi.comsnmjournals.orgnih.goviiarjournals.org This selectivity for LAT1 makes [¹⁸F]FAMT a highly specific tracer for malignant tumors, capable of distinguishing them from inflammatory lesions. mdpi.comiiarjournals.orgd-nb.info The accumulation of [¹⁸F]FAMT is strongly correlated with LAT1 expression. snmjournals.orgnih.gov
| Radiotracer | Imaging Modality | Key Application | Transporter Selectivity |
| [¹⁸F]FAMT | PET | Tumor diagnosis and visualization, particularly in lung, esophageal, and oral cancers. mdpi.com | Highly selective for LAT1. mdpi.comsnmjournals.orgnih.gov |
| [¹²³I]IMT | SPECT | Diagnosis of brain tumors and other cancers. ascopubs.orgnih.gov | Primarily transported by system L. ascopubs.org |
Assessment of Biodistribution and Excretion in Animal Models
Preclinical studies in animal models are crucial for understanding the pharmacokinetic properties of radiolabeled this compound analogues. These studies assess their distribution throughout the body and how they are eliminated.
Biodistribution: In animal models, such as mice bearing tumor xenografts, [¹⁸F]FAMT has demonstrated high specificity for tumor detection with favorable tumor-to-background ratios. mdpi.com Studies have shown significant uptake in the kidneys and pancreas, with lower levels in the liver, intestines, and muscle tissue. mdpi.comresearchgate.net In contrast, the physiological uptake in normal brain tissue is low. mdpi.comnih.gov
Excretion: [¹⁸F]FAMT exhibits rapid clearance from the plasma and is primarily excreted through the urinary system. mdpi.com In human studies, approximately 50% of the injected dose is excreted in the urine within the first hour. mdpi.comnih.gov A large portion of the excreted substance is the unmetabolized tracer. nih.gov
This compound as a Tool for Pharmacological Challenge Studies
Beyond its use in imaging, this compound serves as a powerful tool in pharmacological research, primarily for its ability to induce a temporary and reversible depletion of catecholamines. This allows researchers to investigate the roles of these neurotransmitters in various physiological and psychological processes.
Acute Catecholamine Depletion Paradigms
This compound acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.orgdrugbank.comontosight.aipatsnap.com By blocking this enzyme, it effectively reduces the levels of these neurotransmitters in the body. drugbank.comresearchgate.net This effect is dose-dependent, with higher doses leading to a greater reduction in catecholamine synthesis, although the inhibitory effect may decrease at very high doses. wikipedia.org
This induced state of catecholamine depletion is temporary, with neurotransmitter levels typically returning to normal within 72 to 96 hours after discontinuing the administration of this compound. wikipedia.orgdrugbank.com This reversibility makes it a valuable tool for creating acute and controlled experimental conditions to study the effects of low catecholamine states. researchgate.netresearchgate.net
Elucidating Contributions of Neurotransmitters to Physiological Processes
By creating a transient state of catecholamine deficiency, researchers can explore the functions of these neurotransmitters in a variety of physiological and behavioral processes. ontosight.airesearchgate.net
Theoretical and Conceptual Frameworks in α Methyl Dl Tyrosine Research
Principles of Rate-Limiting Enzyme Control in Biochemical Pathways
The biosynthesis of catecholamines—a group of vital neurotransmitters including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497)—serves as a classic example of this principle. wikipedia.orgbio-techne.com The entire cascade begins with the amino acid L-tyrosine. wikipedia.org The conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) is the initial and rate-limiting step in this pathway. wikipedia.orgbio-techne.com This pivotal reaction is catalyzed by the enzyme tyrosine hydroxylase (TH). wikipedia.orgbio-techne.com
The activity of tyrosine hydroxylase is subject to complex regulatory mechanisms. bio-techne.com One significant form of regulation is feedback inhibition, where the end products of the pathway—dopamine, norepinephrine, and epinephrine—can bind to the enzyme and inhibit its activity. wikipedia.org This creates a self-regulating loop, ensuring that catecholamine levels are maintained within a physiological range. Furthermore, the activity of tyrosine hydroxylase can be modulated by phosphorylation at various serine residues within its regulatory domain, a process that can blunt the negative feedback from catecholamines and increase enzyme activity. bio-techne.comnih.gov
Given its critical role, tyrosine hydroxylase is a prime target for pharmacological manipulation aimed at modulating catecholamine levels. The compound α-Methyl-DL-tyrosine functions as a potent and competitive inhibitor of this enzyme. wikipedia.orgmedchemexpress.com It is hypothesized that this compound competes with the natural substrate, tyrosine, for the binding site on the enzyme, thereby blocking the first and most crucial step in catecholamine synthesis. wikipedia.org This inhibition leads to a significant reduction in the systemic levels of dopamine, norepinephrine, and epinephrine. drugbank.com
Pharmacological Inhibition as a Research Strategy
The specific and potent inhibition of a rate-limiting enzyme by a pharmacological agent is an invaluable strategy in biomedical research. This approach allows scientists to dissect the roles of specific biochemical pathways in physiological and pathological processes. This compound serves as a quintessential example of such a research tool, enabling the acute depletion of catecholamines to study their functions. researchgate.net
By administering this compound, researchers can create a transient state of catecholamine deficiency. researchgate.net This "chemical lesion" allows for the investigation of the roles of dopamine and norepinephrine in a wide array of functions, from motor control and motivation to mood and cognition. researchgate.net The effects of this induced depletion can then be observed and measured, providing insights that would be difficult to obtain through other means.
The utility of this compound as a research tool is further highlighted in studies exploring the neurobiology of psychiatric and neurological disorders. researchgate.net For instance, it has been employed in neuroimaging studies to understand the dynamics of dopaminergic neurotransmission in the brain. researchgate.netresearchgate.net By temporarily reducing dopamine synthesis, researchers can examine the consequential changes in brain activity and receptor availability, shedding light on the underlying neurochemical imbalances in conditions thought to involve the dopamine system. researchgate.net
The reversibility of the inhibition caused by this compound is another key advantage. mdpi.com Once administration of the compound ceases, the inhibition of tyrosine hydroxylase is relieved, and catecholamine synthesis gradually returns to baseline levels. drugbank.com This allows for within-subject study designs, where the same individual can be studied both with and without catecholamine depletion, providing a powerful control for individual variability.
Neurochemical Systems and Their Modulation
The administration of this compound profoundly impacts neurochemical systems, primarily the dopaminergic and adrenergic systems, due to its direct inhibition of catecholamine synthesis. drugbank.com By blocking tyrosine hydroxylase, it leads to a reduction in the levels of dopamine and norepinephrine in the brain and peripheral nervous system. wikipedia.orgnih.gov
The consequences of this modulation are far-reaching. Dopamine is a key neurotransmitter involved in reward, motivation, motor control, and executive functions. Norepinephrine plays a crucial role in arousal, attention, and the "fight-or-flight" response. Depletion of these neurotransmitters with this compound can lead to observable behavioral and physiological changes. nih.gov
Research has shown that chronic administration of this compound can lead to a reduction in norepinephrine levels in specific brain regions like the hippocampus and subcortex. nih.gov Interestingly, such chronic administration has also been found to affect other neurotransmitter systems, such as the cholinergic system, where reductions in acetylcholine (B1216132) levels in the hippocampus and olfactory brain have been observed. nih.gov This suggests complex interactions between different neurochemical systems in the brain.
Furthermore, the depletion of catecholamines can trigger compensatory changes in receptor densities. Studies have shown that chronic treatment with this compound can lead to an increase in the density of muscarinic and alpha-1 adrenoceptors in certain brain areas. nih.gov This upregulation of receptors may be a homeostatic response to the reduced availability of their respective neurotransmitters. These findings underscore the intricate and interconnected nature of neurochemical regulation within the central nervous system.
Implications for Understanding Amino Acid Metabolism in Disease Models
The use of this compound as a research tool extends to the investigation of amino acid metabolism in various disease models. While its primary action is on the catecholamine synthesis pathway, which begins with the amino acid tyrosine, its effects have broader implications for understanding how amino acid metabolism is altered in pathological states.
In the context of cancer research, for example, altered amino acid metabolism is a recognized hallmark of many malignancies. oup.com Cancer cells often exhibit an increased demand for certain amino acids to fuel their rapid proliferation and growth. oup.com The study of amino acid transporters and metabolic pathways is therefore a critical area of oncology research. While not directly targeting general amino acid transport, the principle of using a modified amino acid like this compound to interfere with a specific metabolic pathway is a strategy that can be applied to other areas of amino acid metabolism research. For instance, radiolabeled amino acid analogs, including a fluorinated version of α-methyl-tyrosine, are used in positron emission tomography (PET) imaging to visualize tumors, which often have upregulated amino acid transport systems. mdpi.comsnmjournals.org
Inborn errors of metabolism, which are genetic disorders that disrupt the normal breakdown of amino acids and other molecules, provide another context for the relevance of this research. mdpi.com These disorders often lead to the accumulation of toxic metabolic intermediates. mdpi.com While this compound is a tool to create a deficiency rather than a model of toxic accumulation, the underlying principle of manipulating a single enzymatic step to study its systemic consequences is highly relevant. Understanding the downstream effects of blocking one step in a pathway, as is done with this compound, can provide insights into the complex pathologies that arise from naturally occurring metabolic blocks in these genetic diseases.
Furthermore, research using this compound in models of neurodegenerative diseases like Parkinson's disease offers insights into the role of dopamine metabolism in neuronal health. mdpi.com There is growing evidence that endogenous dopamine metabolism itself can contribute to oxidative stress and neurodegeneration. mdpi.com By inhibiting dopamine synthesis with this compound, researchers can investigate whether reducing the metabolic load on dopaminergic neurons can be neuroprotective. mdpi.com
Research Findings on this compound
| Research Area | Key Finding | Implication |
| Enzyme Inhibition | Competitively inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. wikipedia.orgmedchemexpress.com | Leads to decreased production of dopamine, norepinephrine, and epinephrine. drugbank.com |
| Neurochemical Modulation | Reduces levels of norepinephrine and acetylcholine in specific brain regions with chronic use. nih.gov | Demonstrates complex interactions between different neurotransmitter systems. |
| Receptor Dynamics | Chronic administration can increase the density of muscarinic and alpha-1 adrenoceptors. nih.gov | Suggests a homeostatic upregulation in response to neurotransmitter depletion. |
| Disease Model Application | Used to acutely deplete catecholamines in neuropsychiatric research. researchgate.net | Allows for the study of the role of dopamine and norepinephrine in various brain functions and disorders. |
| Neurodegenerative Disease Research | Investigated as a potential neuroprotective agent in models of Parkinson's disease. mdpi.com | Explores the hypothesis that reducing dopamine synthesis can protect dopaminergic neurons. |
Future Directions and Emerging Research Avenues for α Methyl Dl Tyrosine
Identification of Novel Biochemical Targets and Off-Target Effects for Research
The principal biochemical target of α-Methyl-DL-tyrosine is tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). wikipedia.orgontosight.aijst.go.jp By competitively inhibiting this enzyme, it effectively reduces the levels of these crucial neurotransmitters. medchemexpress.comontosight.ai This established mechanism has been the foundation for its use in research on conditions characterized by catecholamine excess, such as pheochromocytoma. nih.govwikipedia.orgontosight.ai
However, future research is increasingly focused on identifying novel biochemical targets and characterizing off-target effects, which could unveil new therapeutic possibilities through drug repurposing. nih.gov An off-target effect is an interaction with a biological molecule other than the intended primary target. The investigation of such effects can reveal new biological pathways influenced by the compound and identify potential new research applications. nih.govacs.org
One example of a researched off-target effect is the inhibition of latanoprost-induced melanogenesis in human uveal melanocytes by α-Methyl-p-tyrosine. medchemexpress.com This suggests a potential role for the compound in research related to pigmentation processes, independent of its effects on catecholamine synthesis. Further research could explore its interaction with other enzymes or signaling pathways. For instance, studies have investigated the effects of this compound on seizures and intraocular pressure, hinting at complex downstream or off-target actions that warrant further investigation. medchemexpress.comresearchgate.netresearchgate.net The systematic screening of this compound against panels of kinases, receptors, and other enzymes could formally identify new molecular targets, paving the way for its use as a chemical probe in a broader range of biological contexts. nih.gov
Development of Advanced Analytical Techniques for Enhanced Resolution
The study of this compound, its stereoisomers, and its metabolites necessitates sophisticated analytical methods for their separation, identification, and quantification. Research in this area is focused on developing techniques with higher resolution and sensitivity. As a chiral molecule, this compound exists as two enantiomers (L and S forms), which may have different biological activities. wikipedia.org Therefore, methods that can separate these stereoisomers are critical. researchgate.net
Advanced analytical techniques being developed and applied include:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for separating the enantiomers of this compound. mdpi.com Research focuses on developing novel chiral stationary phases (CSPs), such as those based on Cinchona alkaloids or macrocyclic glycopeptides like ristocetin (B1679390) A, to achieve excellent resolution. mdpi.commst.edu
Capillary Zone Electrophoresis (CZE): CZE offers a high-efficiency alternative for enantioseparation. Methods have been developed using chiral selectors, such as modified cyclodextrins, to resolve the enantiomers of α-methyltyrosine and related compounds. nih.gov
Positron Emission Tomography (PET): For in-vivo studies, PET imaging with radiolabeled analogs of α-methyltyrosine provides a powerful, non-invasive analytical tool. Tracers like L-[3-¹⁸F]-α-methyl tyrosine (¹⁸F-FMT) are used to visualize tumor-specific uptake via amino acid transporters, assess therapeutic response, and predict prognosis in cancer research. ajronline.orgmdpi.comxenbase.org The development of such tracers with improved specificity and pharmacokinetic profiles is an active area of research. mdpi.com
Nuclear Magnetic Resonance (NMR): NMR spectroscopy, sometimes in conjunction with chiral resolving agents, is used to determine the enantiomeric purity of this compound compositions. google.com
These techniques are crucial for controlling the stereoisomeric purity of the compound in research applications and for accurately measuring its distribution and metabolic fate in biological systems. mdpi.com
Table 1: Advanced Analytical Techniques for this compound Research
| Technique | Principle | Specific Application for this compound | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of L- and D-isomers of α-methyltyrosine. | mdpi.commst.edu |
| Capillary Zone Electrophoresis (CZE) | Separation of ions based on their electrophoretic mobility in a capillary, using chiral selectors for enantiomers. | High-resolution enantioseparation of α-methyltyrosine. | nih.gov |
| Positron Emission Tomography (PET) | In-vivo imaging using molecules labeled with positron-emitting radioisotopes (e.g., ¹⁸F). | Tumor imaging and therapy response assessment using ¹⁸F-FMT, a radiolabeled analog. | ajronline.orgmdpi.com |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Determination of enantiomeric purity, often with chiral resolving agents. | google.com |
Integration with Systems Biology and Computational Modeling Approaches
The integration of experimental data with systems biology and computational modeling offers a powerful paradigm for understanding the multifaceted effects of this compound. researchgate.netplos.org These approaches allow researchers to move beyond a single target and analyze the compound's impact on complex biological networks. researchgate.net
Future research avenues in this domain include:
Kinetic Modeling: Computational tools like COPASI can be used to build kinetic models of the catecholamine synthesis pathway. plos.orgcopasi.org By incorporating this compound as an inhibitor, these models can simulate how its presence alters metabolic fluxes and neurotransmitter concentrations under various physiological and pathological conditions.
Molecular Docking and Dynamics: In the absence of experimental structures, computational methods can predict the three-dimensional structure of target proteins. nih.gov Molecular docking simulations can then be used to predict how this compound and its isomers bind to the active site of tyrosine hydroxylase. nih.gov These techniques are also invaluable for virtual screening to identify potential off-targets by modeling the compound's interaction with a wide array of other proteins. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can analyze how modifications to the chemical structure of this compound, such as changes to its side chains or α-methylation, affect its biological activity. mdpi.com This can guide the design of new analogs with enhanced potency or selectivity.
Network Biology: Systems biology approaches can map the complex interaction networks downstream of catecholamine modulation. researchgate.net By analyzing these networks, researchers can predict broader physiological consequences of tyrosine hydroxylase inhibition and generate new hypotheses about the compound's role in various neuropsychiatric or metabolic disorders. researchgate.net
These computational methods provide a framework for integrating diverse datasets, guiding experimental design, and uncovering non-obvious mechanisms of action. nih.govdokumen.pub
Exploration of Stereoisomer-Specific Research Applications
This compound is a racemic mixture, meaning it contains equal amounts of the L- and S- (or D-) stereoisomers. wikipedia.orgontosight.ai A significant and evolving area of research is the specific investigation of these individual isomers, as they often possess distinct biological activities. researchgate.net
The L-isomer, known as metirosine (B1680421), is recognized as the active inhibitor of tyrosine 3-monooxygenase (tyrosine hydroxylase). nih.govwikipedia.org The D-isomer is generally considered to be less active in this regard. This stereospecificity is critical, as the biological or pharmacological applications of chiral molecules are often restricted to a single enantiomer. researchgate.net
Emerging research focuses on:
Enantioselective Synthesis: Developing efficient chemical or enzymatic methods to produce enantiomerically pure L-α-methyltyrosine (metirosine) or its D-isomer is crucial for specific research applications. researchgate.netacs.org
Differential Biological Activity: While the L-isomer is the primary inhibitor of tyrosine hydroxylase, researchers are exploring whether the D-isomer has any unique biological effects or perhaps modulates other targets. For example, studies on related radiolabeled tracers like [¹⁸F]FAMT show that the D-isomer exhibits distinct biological properties from the L-isomer. mdpi.com Similarly, studies using mushroom tyrosinase have demonstrated stereospecificity in enzymatic reactions with different isomers of tyrosine and α-methyltyrosine. researchgate.net
Probing Enzyme Active Sites: Using the different stereoisomers as chemical probes can provide valuable information about the three-dimensional structure and stereochemical requirements of the active sites of tyrosine hydroxylase and other potential enzyme targets.
The ability to separate and study the isomers individually using the advanced analytical techniques discussed previously is fundamental to advancing this research front. mdpi.commst.edu
Table 2: Comparison of α-Methyl-tyrosine Stereoisomers
| Compound | Description | Primary Known Research Role | Reference |
|---|---|---|---|
| This compound (Racemetirosine) | A 1:1 racemic mixture of the L- and D-isomers. | Inhibitor of tyrosine hydroxylase; often used in initial research studies. | wikipedia.orgontosight.ai |
| α-Methyl-L-tyrosine (Metirosine) | The S-enantiomer. | The biologically active isomer responsible for potent inhibition of tyrosine hydroxylase and catecholamine synthesis. | nih.govwikipedia.org |
| α-Methyl-D-tyrosine | The R-enantiomer. | Largely considered inactive as a tyrosine hydroxylase inhibitor; its potential for other biological activities is an area for future research. | mdpi.comresearchgate.net |
Role in Studying Rare Metabolic Disorders and Their Pathophysiology
This compound serves as an important pharmacological tool for investigating the pathophysiology of rare metabolic disorders, particularly those involving the dysregulation of catecholamine and tyrosine metabolism. mdpi.commdpi.com
The most prominent example is its use in research on pheochromocytoma , a rare neuroendocrine tumor that secretes excessive amounts of catecholamines, leading to severe hypertension and other symptoms. jst.go.jp By inhibiting catecholamine synthesis, α-methyl-L-tyrosine (metirosine) allows researchers to study the direct effects of reducing catecholamine load and to investigate the biochemical and physiological consequences of this metabolic disorder. nih.govwikipedia.org
Beyond pheochromocytoma, future research is leveraging this compound to explore other rare conditions:
Tyrosinemias: These are inherited metabolic disorders where genetic defects impair the breakdown of tyrosine. mdpi.com While not a treatment, this compound can be used as a research tool to modulate the tyrosine pathway at a different step (synthesis rather than degradation), helping to elucidate the complex pathophysiology of tyrosine accumulation versus the accumulation of its downstream catabolites. mdpi.com
Phenylketonuria (PKU): In PKU, the conversion of phenylalanine to tyrosine is impaired, making tyrosine a conditionally essential amino acid and impacting neurotransmitter synthesis. mdpi.commdpi.com this compound can be used in research models to further decrease the already compromised catecholamine synthesis, allowing for detailed study of the neurological consequences of dopamine and norepinephrine depletion in the context of PKU.
Other Neurological and Developmental Disorders: The compound has been used in research studies related to various neuropsychiatric and movement disorders, some of which are rare, including dystonia, dyskinesia, and Huntington's disease. researchgate.net It has also been used off-label in research concerning DiGeorge syndrome. wikipedia.org Its ability to deplete dopamine makes it a valuable tool to investigate the role of dopaminergic pathways in the pathophysiology of these complex diseases. wikipedia.orgnih.gov
By providing a specific and reversible method to inhibit catecholamine production, this compound enables researchers to model aspects of these rare diseases, test hypotheses about their underlying mechanisms, and explore potential therapeutic strategies. researchgate.netmdpi.com
Q & A
Q. What are the standard synthetic routes for α-Methyl-DL-tyrosine, and how is its purity validated in research settings?
this compound is synthesized via alkylation of tyrosine derivatives, often using methods like those described by Stein et al. (1955), involving condensation of p-hydroxyphenylacetone with ammonium cyanide followed by hydrolysis . Purity is typically validated via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and enantiomeric composition. Melting point analysis (e.g., dec. 296–297°C) and elemental composition verification (C₁₀H₁₃NO₃) are also critical .
Q. How does this compound inhibit catecholamine synthesis, and what experimental models are used to study this mechanism?
As a competitive inhibitor of tyrosine hydroxylase, this compound blocks the conversion of tyrosine to L-DOPA, the rate-limiting step in catecholamine biosynthesis. Researchers employ in vivo models (e.g., rodents, flies) to assess dopamine depletion via microdialysis or HPLC quantification of brain tissue . For example, in Drosophila, feeding this compound (αMT) reduces dopamine levels by ~40%, validated via head homogenate analysis .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity, especially in plasma or cerebrospinal fluid. Reverse-phase HPLC with UV detection (λ = 280 nm) is also widely used, coupled with derivatization (e.g., dansyl chloride) for enhanced resolution . Internal standards like deuterated analogs improve quantification accuracy.
Advanced Research Questions
Q. How can researchers address confounding effects of racemic mixtures in this compound studies?
The DL-racemate contains both D- and L-enantiomers, but only the L-form (metirosine) actively inhibits tyrosine hydroxylase. Advanced studies use chiral separation techniques (e.g., chiral HPLC columns) or enantiomerically pure L-α-methyltyrosine to isolate pharmacological effects. Pharmacokinetic profiling in rodents reveals differential metabolism: the L-isomer has a 3–4 hour plasma half-life, while the D-isomer is rapidly excreted .
Q. What methodological considerations are critical when reconciling contradictory data across species (e.g., flies vs. mammals)?
Species-specific differences in blood-brain barrier permeability, metabolic pathways, and enzyme affinity require careful dose calibration. For instance, this compound suppresses dopamine-dependent behaviors in Drosophila at 1–2 mM dietary concentrations , whereas rodent studies use intraperitoneal doses of 200 mg/kg to achieve comparable inhibition . Cross-species comparisons should normalize for body mass, basal metabolic rate, and tissue distribution.
Q. How do researchers differentiate this compound’s direct enzyme inhibition from downstream compensatory mechanisms (e.g., feedback loops)?
Controlled experiments combine this compound with inhibitors of downstream enzymes (e.g., aromatic L-amino acid decarboxylase) to isolate tyrosine hydroxylase effects. Transcriptional profiling (RNA-seq) and western blotting for tyrosine hydroxylase protein levels can identify compensatory upregulation. Time-course studies are essential, as catecholamine depletion peaks at 6–8 hours post-administration in mammals .
Data Contradiction and Replicability
Q. Why do some studies report incomplete catecholamine depletion despite high this compound doses?
Incomplete inhibition may arise from residual tyrosine hydroxylase activity or alternative biosynthesis pathways (e.g., phenylalanine hydroxylase). Researchers should validate depletion via multiple methods (e.g., HPLC, immunoassays) and control for dietary tyrosine intake, which can bypass this compound blockade .
Q. What factors contribute to variability in this compound’s efficacy across experimental setups?
Key variables include:
- Route of administration : Intraperitoneal injection ensures systemic delivery, while oral dosing is subject to first-pass metabolism .
- Solubility : this compound’s limited aqueous solubility (~5 mg/mL at 25°C) necessitates vehicle optimization (e.g., saline with pH adjustment) .
- Batch variability : Commercial preparations may contain residual isomers; NMR or chiral analysis is recommended pre-study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
